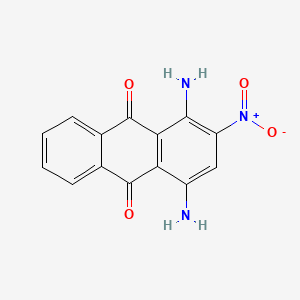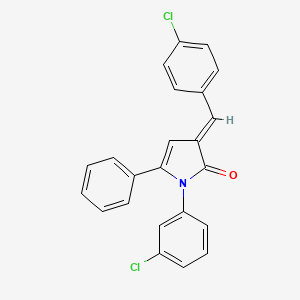![molecular formula C15H14N4 B11693019 2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-1H-benzimidazole](/img/structure/B11693019.png)
2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2E)-2-(2-metilbencilideno)hidracinil]-1H-bencimidazol es un compuesto químico que pertenece a la clase de derivados de bencimidazol. Los bencimidazoles son conocidos por sus diversas actividades farmacológicas, incluyendo propiedades antimicrobianas, anticancerígenas, antivirales y antiparasitarias . Este compuesto particular presenta un núcleo de bencimidazol con un grupo hidracinil y un sustituyente 2-metilbencilideno, lo que puede contribuir a sus propiedades químicas y biológicas únicas.
Métodos De Preparación
La síntesis de 2-[(2E)-2-(2-metilbencilideno)hidracinil]-1H-bencimidazol típicamente involucra la condensación de o-fenilendiamina con un aldehído apropiado. Un método común incluye la reacción de 1,3-dihidro-2H-1,3-bencimidazol-2-tiona con 2-metilbenzaldehído en presencia de un solvente adecuado como el etanol . La reacción generalmente se lleva a cabo bajo condiciones de reflujo para asegurar la condensación completa y la formación del producto deseado. Los métodos de producción industrial pueden involucrar rutas sintéticas similares pero optimizadas para la producción a gran escala, incluyendo el uso de reactores de flujo continuo y sistemas automatizados para mejorar el rendimiento y la pureza.
Análisis De Reacciones Químicas
2-[(2E)-2-(2-metilbencilideno)hidracinil]-1H-bencimidazol puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse usando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, lo que resulta en la formación de derivados reducidos.
Sustitución: El grupo hidracinil puede participar en reacciones de sustitución nucleofílica con electrófilos, lo que lleva a la formación de derivados de bencimidazol sustituidos.
Condensación: El compuesto puede sufrir reacciones de condensación adicionales con otros aldehídos o cetonas para formar estructuras más complejas.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen catalizadores ácidos o básicos, temperaturas variables y solventes como etanol, metanol o diclorometano. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas, pero generalmente incluyen derivados de bencimidazol oxidados, reducidos o sustituidos .
Aplicaciones Científicas De Investigación
2-[(2E)-2-(2-metilbencilideno)hidracinil]-1H-bencimidazol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas y como ligando en química de coordinación.
Biología: El compuesto se estudia por sus posibles actividades antimicrobianas y antiparasitarias, convirtiéndolo en un candidato para el desarrollo de nuevos agentes terapéuticos.
Mecanismo De Acción
El mecanismo de acción de 2-[(2E)-2-(2-metilbencilideno)hidracinil]-1H-bencimidazol involucra su interacción con objetivos moleculares y vías específicas. En el contexto de su actividad anticancerígena, se sabe que el compuesto interfiere con el ciclo celular e induce la apoptosis en las células cancerosas. Logra esto al unirse e inhibir enzimas y proteínas clave involucradas en la proliferación y supervivencia celular, como topoisomerasas y quinasas . El grupo hidracinil y el núcleo de bencimidazol juegan un papel crucial en su afinidad de unión y especificidad hacia estos objetivos.
Comparación Con Compuestos Similares
2-[(2E)-2-(2-metilbencilideno)hidracinil]-1H-bencimidazol se puede comparar con otros derivados de bencimidazol, como:
2-[(2E)-2-(4-metilbencilideno)hidracinil]-1H-bencimidazol: Estructura similar pero con una posición diferente del grupo metilo, lo que puede afectar sus propiedades químicas y biológicas.
2-[(2E)-2-(3-metilbencilideno)hidracinil]-1H-bencimidazol: Otro isómero con el grupo metilo en una posición diferente, lo que lleva a variaciones en la reactividad y la actividad.
2-[(2E)-2-(4-bromobencilideno)hidracinil]-1H-bencimidazol: Sustitución con un átomo de bromo, que puede mejorar sus actividades antimicrobianas y anticancerígenas.
La singularidad de 2-[(2E)-2-(2-metilbencilideno)hidracinil]-1H-bencimidazol radica en su patrón de sustitución específico, que influye en su reactividad, afinidad de unión y actividad biológica general.
Propiedades
Fórmula molecular |
C15H14N4 |
|---|---|
Peso molecular |
250.30 g/mol |
Nombre IUPAC |
N-[(E)-(2-methylphenyl)methylideneamino]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C15H14N4/c1-11-6-2-3-7-12(11)10-16-19-15-17-13-8-4-5-9-14(13)18-15/h2-10H,1H3,(H2,17,18,19)/b16-10+ |
Clave InChI |
XXFBWOQEDTYGCU-MHWRWJLKSA-N |
SMILES isomérico |
CC1=CC=CC=C1/C=N/NC2=NC3=CC=CC=C3N2 |
SMILES canónico |
CC1=CC=CC=C1C=NNC2=NC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11692939.png)
![2-{[3-Cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11692944.png)

![N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11692949.png)

![N'-((1E)-{2-hydroxy-5-[(E)-phenyldiazenyl]phenyl}methylene)-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11692966.png)
![N'-[1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide](/img/structure/B11692971.png)
![N'-{(E)-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11692974.png)
![N-[4-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11692985.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-hydroxyphenyl)ethanone](/img/structure/B11692986.png)
![N'-[(E)-(4-bromophenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11692988.png)

![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-2-[(2-ethoxynaphthalen-1-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11693010.png)
